
1,2,7,8-Tetrahydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,7,8-Tetrahydroxyanthracene-9,10-dione, also known as quinalizarin, is a tetrahydroxyanthraquinone with the molecular formula C14H8O6. This compound is characterized by the presence of four hydroxyl groups at the 1, 2, 7, and 8 positions on the anthracene ring system, and two ketone groups at the 9 and 10 positions. It is a red solid that is soluble in ethanol and exhibits unique chemical properties due to its structure .
Méthodes De Préparation
1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using a great excess of fuming sulfuric acid, followed by hydrolysis . Industrial production methods typically involve similar oxidation processes, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
1,2,7,8-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include strong oxidizing agents like fuming sulfuric acid and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
1,2,7,8-Tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1,2,7,8-tetrahydroxyanthracene-9,10-dione involves its role as an inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and survival. By inhibiting CK2, the compound can induce apoptosis in certain cancer cells. The molecular targets and pathways involved include the phosphorylation of serine and threonine residues on target proteins .
Comparaison Avec Des Composés Similaires
1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds such as:
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: This compound also has four hydroxyl groups but at different positions, leading to different chemical properties and applications.
2,3,6,7-Tetrahydroxyanthracene-9,10-dione: Another tetrahydroxyanthraquinone with hydroxyl groups at different positions, used in different industrial applications.
9,10-Dimethyl-9,10-ethanoanthracene: A derivative with a rigid ethano-bridged backbone, used in organic electronics and supramolecular chemistry.
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
68844-88-2 |
|---|---|
Formule moléculaire |
C14H8O6 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
1,2,7,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-3-1-5-9(12(7)18)14(20)10-6(11(5)17)2-4-8(16)13(10)19/h1-4,15-16,18-19H |
Clé InChI |
CMMMCIQSAAAWPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


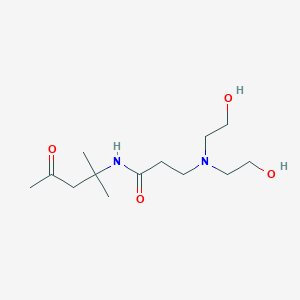
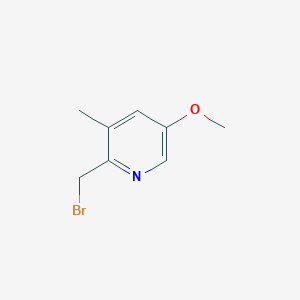
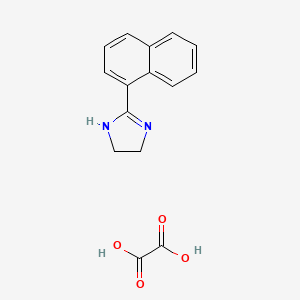
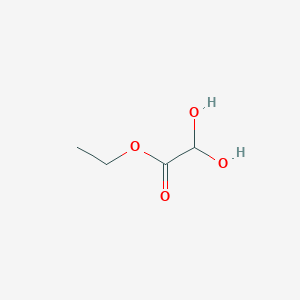
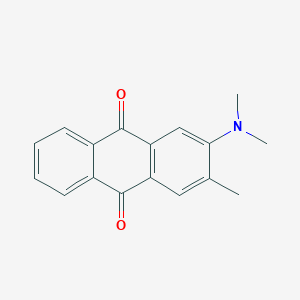
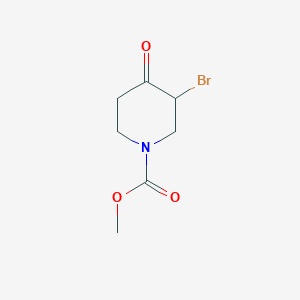
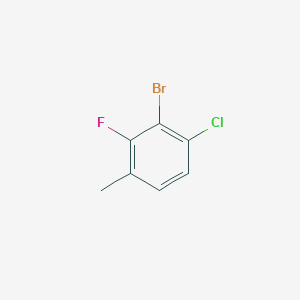
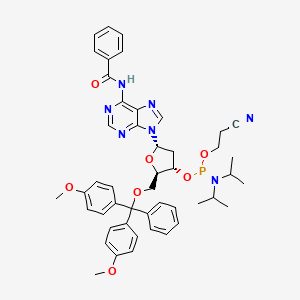
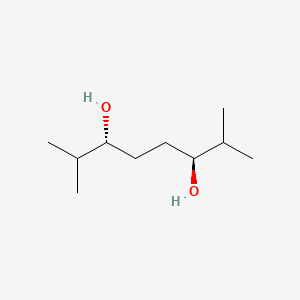
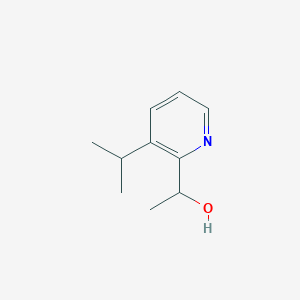
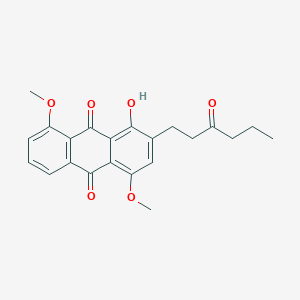
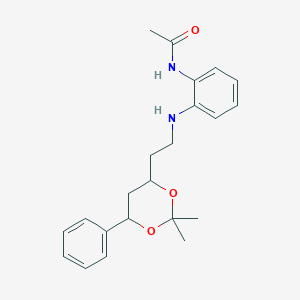
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
